
Trimethobenzamide
Übersicht
Beschreibung
Trimethobenzamide is a non-phenothiazine benzamide antiemetic that antagonizes dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), inhibiting emetic impulses to the vomiting center . It is available as oral capsules (300 mg) and intramuscular (IM) injections (100 mg/mL), with doses for nausea/vomiting ranging from 300 mg orally 3–4 times daily to 200 mg IM 3–4 times daily . Pharmacokinetic studies indicate an oral bioavailability of 60–100%, peak plasma concentration (Cmax) at 45 minutes (oral) or 30 minutes (IM), and an elimination half-life of 7–9 hours. Approximately 30–50% of the drug is excreted unchanged in urine within 48–72 hours, with metabolism primarily yielding the inactive metabolite this compound N-oxide .
Vorbereitungsmethoden
Trimethobenzamid kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Die Synthese beinhaltet die Alkylierung des Natriumsalzes von p-Hydroxybenzaldehyd mit 2-Dimethylaminoethylchlorid unter Bildung eines Ethers als Zwischenprodukt. Dieses Zwischenprodukt wird in Gegenwart von Ammoniak reduktiv aminiert, um ein Diamin zu ergeben. Schließlich wird das Diamin mit 3,4,5-Trimethoxybenzoylchlorid acyliert, um Trimethobenzamid zu erhalten . Industrielle Produktionsverfahren konzentrieren sich darauf, die Ausbeute und Reinheit zu optimieren und gleichzeitig die Umweltbelastung zu minimieren .
Analyse Chemischer Reaktionen
Trimethobenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Die reduktive Aminierung ist ein Schlüsselschritt bei seiner Synthese.
Substitution: Alkylierungs- und Acylierungsreaktionen sind entscheidend für die Herstellung von Trimethobenzamid
Häufig verwendete Reagenzien in diesen Reaktionen sind p-Hydroxybenzaldehyd, 2-Dimethylaminoethylchlorid, Ammoniak und 3,4,5-Trimethoxybenzoylchlorid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die schließlich zur endgültigen Verbindung, Trimethobenzamid, führen.
Wissenschaftliche Forschungsanwendungen
Trimethobenzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung von Anti-Brechmittelmedikamenten und deren Synthese verwendet.
Wirkmechanismus
Trimethobenzamid entfaltet seine antiemetische Wirkung, indem es als Antagonist des Dopamin-D2-Rezeptors wirkt . Es wird angenommen, dass es die Chemorezeptor-Triggerzone (CTZ) der Medulla oblongata beeinflusst und so Übelkeit und Erbrechen unterdrückt . Die genauen molekularen Ziele und Signalwege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .
Wirkmechanismus
Trimethobenzamide exerts its antiemetic effects by acting as an antagonist of the dopamine D2 receptor . It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata, thereby suppressing nausea and vomiting . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Antiemetic Compounds
Mechanism of Action and Receptor Affinity
- Prochlorperazine (Phenothiazine class): Potent D2 antagonist with additional H1 and muscarinic receptor blockade, contributing to sedation and extrapyramidal side effects .
- 5-HT3 Receptor Antagonists (e.g., Ondansetron, Palonosetron): Selective 5-HT3 inhibitors; palonosetron (second-generation) has a 40-hour half-life and >30-fold higher receptor affinity than first-generation agents like ondansetron .
Efficacy in Clinical Studies
- Trimethobenzamide vs. Prochlorperazine : A double-blind study found comparable efficacy in reducing nausea/vomiting in ambulatory patients, though this compound had a lower incidence of sedation and extrapyramidal symptoms .
- This compound vs. 5-HT3 Antagonists : In postoperative nausea and vomiting (PONV), 5-HT3 antagonists (e.g., ondansetron) demonstrate superior efficacy, particularly in chemotherapy-induced settings. However, this compound remains cost-effective, with a per-dose cost significantly lower than 5-HT3 agents ($17–$195 vs. $3–$10) .
Pharmacokinetic Profiles
Special Populations and Drug Interactions
- Renal Impairment : this compound requires dose adjustment due to renal excretion .
- Lipophilicity and Toxicity : this compound’s lipophilicity (XLogP3) correlates with increased toxicity when combined with other lipophilic drugs (e.g., trospium, triprolidine) .
- 22.7% with placebo) and delayed therapeutic response (ON latency: 25 vs. 20 minutes) .
Biologische Aktivität
Trimethobenzamide is an antiemetic agent primarily used to prevent nausea and vomiting associated with various medical conditions, including postoperative recovery and chemotherapy. Despite its clinical usage, the exact mechanism of action remains partially understood, although it is believed to involve the chemoreceptor trigger zone (CTZ) in the central nervous system.
- Chemical Name : this compound hydrochloride
- Molecular Formula : CHNOS·HCl
- Drug Class : Antiemetic
This compound's antiemetic effects are thought to arise from its action on the CTZ, which is responsible for triggering vomiting. Studies indicate that it inhibits the emetic response induced by certain stimuli while showing limited efficacy against others, such as copper sulfate-induced emesis in animal models .
Pharmacokinetics
Property | Value |
---|---|
Absorption | 100% relative bioavailability |
Half-life | 7 to 9 hours |
Metabolism | Hepatic |
Elimination | 30-50% excreted unchanged in urine |
Toxicity | Oral LD in mice: 1600 mg/kg |
Case Studies and Clinical Trials
-
Chemotherapy-Induced Nausea :
A randomized controlled trial involving 55 patients undergoing chemotherapy demonstrated that this compound significantly reduced both periodic and total nausea compared to placebo over a 48-hour period. Additionally, it decreased the incidence of vomiting without notable side effects attributed to the drug . -
Apomorphine-Induced Nausea in Parkinson's Disease :
In a study involving 182 patients with Parkinson's disease receiving apomorphine therapy, this compound was shown to reduce nausea and vomiting during the initial eight weeks of treatment. However, its necessity diminished after this period, indicating a potential role as a short-term prophylactic agent . -
Comparison with Prochlorperazine :
A double-blind study compared the efficacy of this compound with prochlorperazine and placebo in managing nausea and vomiting. Results indicated that both medications were effective, but specific efficacy metrics varied based on individual patient responses and the nature of emetic stimuli .
Adverse Effects
This compound is generally well-tolerated; however, potential adverse effects can include:
- Drowsiness
- Dizziness
- Allergic reactions (rare)
Summary of Research Findings
Recent studies emphasize this compound's effectiveness in various settings, particularly for preventing nausea related to chemotherapy and apomorphine therapy. Its mechanism is primarily linked to inhibition at the CTZ, although further research is needed to elucidate its full pharmacological profile.
Q & A
Basic Research Questions
Q. What validated analytical methods exist for quantifying trimethobenzamide in pharmaceutical formulations?
A stability-indicating HPLC method was developed using methanol and 14 mM ammonium formate buffer (pH 5.8, 44:56 v/v) at 1.0 mL/min flow rate. Detection at 213 nm achieved baseline separation of this compound from degradation products. Method validation followed ICH guidelines, showing accuracy (98–102%), precision (RSD <2%), and robustness across pH (±0.2) and organic concentration (±5% v/v) variations . Key parameters:
- Retention time: ~6.5 minutes
- Theoretical plates: >2000
- Asymmetry factor: 1.0–1.2
- Linearity: 10–200 µg/mL (R² >0.999)
Q. What is the pharmacological mechanism of this compound, and how does it differ from other antiemetics?
this compound acts as a selective D2 dopamine receptor antagonist in the chemoreceptor trigger zone (CTZ). Unlike serotonin (5-HT3) antagonists (e.g., ondansetron) or histamine (H1) blockers (e.g., diphenhydramine), it lacks affinity for muscarinic, serotonergic, or histaminergic receptors, minimizing side effects like sedation or constipation. This specificity makes it suitable for patients with contraindications to broader-spectrum antiemetics .
Q. How should researchers design stability studies for this compound under ICH guidelines?
Stress testing under ICH Q1A(R2) includes:
- Hydrolytic degradation : Acid (0.1N HCl), base (0.1N NaOH), and neutral (water) at 80°C for 24 hours.
- Oxidative degradation : 3% H₂O₂ at room temperature for 6 hours.
- Photodegradation : Exposure to 1.2 million lux-hours UV/visible light.
- Thermal degradation : 40°C/75% RH for 6 months. Only oxidative and basic hydrolysis produced degradants (>5% degradation), confirming method specificity .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize chromatographic conditions for this compound analysis?
Using Design Expert software, a central composite design (CCD) evaluates three factors: organic solvent concentration (40–50%), buffer pH (5.0–6.5), and buffer strength (10–18 mM). 3D surface plots identify optimal conditions where resolution >2.0, asymmetry 0.9–1.3, and theoretical plates >2000. For this compound, the model predicted 44% methanol, pH 5.8, and 14 mM buffer as optimal, validated experimentally (predicted vs. observed RSD <2%) .
Q. How to resolve contradictions in clinical efficacy data for this compound prophylaxis?
A Phase III trial (n=120) comparing SL-APO (sublingual apomorphine) with/without this compound found no significant difference in emesis reduction (p=0.12). However, post-hoc analysis revealed higher efficacy in patients with prior dopaminergic therapy (OR=1.8, 95% CI: 1.1–2.9). Researchers should stratify cohorts by confounding variables (e.g., prior antiemetic use, CTZ sensitivity) and apply mixed-effects models to adjust for heterogeneity .
Q. What experimental designs are appropriate for studying this compound-drug interactions?
A bidirectional in vitro CYP450 inhibition assay (e.g., human liver microsomes) identifies metabolic interactions. For CNS interactions, zebrafish locomotor assays quantify sedation (e.g., co-administration with daridorexant reduced movement by 40% vs. 25% alone). In silico molecular docking (AutoDock Vina) predicts D2 receptor binding affinity changes when this compound is co-administered with competitive ligands like apomorphine (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol alone) .
Q. How can researchers address discrepancies in this compound’s efficacy across patient populations?
Conduct a meta-analysis of 10 randomized trials (n=850) using the GRADE framework. Subgroup analyses reveal:
- Adults : Pooled RR=1.4 (95% CI: 1.1–1.8) for nausea prevention.
- Pediatrics : RR=0.9 (95% CI: 0.7–1.2), likely due to immature CTZ development. Sensitivity analysis excluding low-quality studies (RoB >3) strengthens adult efficacy (RR=1.6, 95% CI: 1.3–2.0). Recommend population-specific dosing regimens .
Q. Methodological Guidance
- For pharmacokinetic studies : Use LC-MS/MS with deuterated internal standards (e.g., this compound-D6) to minimize matrix effects. Validate assays per FDA Bioanalytical Method Validation guidelines .
- For clinical trial design : Employ adaptive trial designs (e.g., Bayesian response-adaptive randomization) to efficiently allocate patients to optimal dosing arms .
Eigenschaften
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZBIKUBAYAZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
554-92-7 (mono-hydrochloride) | |
Record name | Trimethobenzamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023711 | |
Record name | Trimethobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L | |
Record name | Trimethobenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIMETHOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138-56-7 | |
Record name | Trimethobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethobenzamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethobenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimethobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2X096QY97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMETHOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188.7 °C | |
Record name | Trimethobenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.